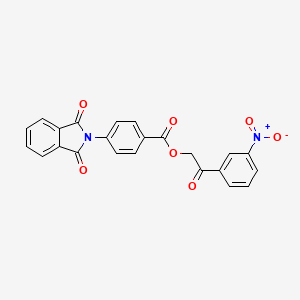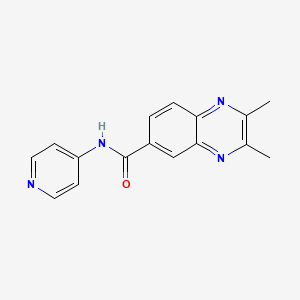![molecular formula C16H18ClN3O3S B5161039 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5161039.png)
4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as THFA, is a synthetic compound that has been the subject of extensive research in recent years. It is a member of the thiadiazole family of compounds and has shown promise in a variety of scientific applications.
Wirkmechanismus
The exact mechanism of action of 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to interact with a variety of cellular targets, including enzymes and receptors. It has been shown to have potent anti-inflammatory and antioxidant properties, as well as the ability to modulate cell signaling pathways.
Biochemical and Physiological Effects:
4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to have a variety of biochemical and physiological effects, including the ability to reduce inflammation and oxidative stress, as well as to modulate immune function. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for use in lab experiments, including its stability and solubility in a variety of solvents. However, it also has some limitations, including its relatively low potency and the need for further optimization of its chemical structure for use in drug development.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide, including the development of more potent analogs for use in drug discovery and development, as well as the study of its effects on specific cellular targets and in different disease models. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide and to identify potential side effects and limitations of its use.
Synthesemethoden
The synthesis of 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide involves several steps, including the reaction of 4-chlorophenol with sodium hydroxide to form 4-chlorophenoxide. This intermediate is then reacted with 2-amino-5-tetrahydrofuranthiol to form the thiadiazole ring. The final step involves the reaction of the thiadiazole intermediate with butanoyl chloride to form 4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenoxy)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]butanamide has been the subject of extensive research in a variety of scientific fields. Its unique chemical structure makes it a promising candidate for use in drug discovery and development, as well as in the study of biochemical and physiological processes.
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3S/c17-11-5-7-12(8-6-11)22-9-2-4-14(21)18-16-20-19-15(24-16)13-3-1-10-23-13/h5-8,13H,1-4,9-10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDKDHWUKXLPNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B5160960.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-3-pyridinylbutanamide](/img/structure/B5160963.png)
![3-[1-hydroxy-2-(methylamino)ethyl]phenyl benzoate hydrochloride](/img/structure/B5160971.png)
![N-isopropyldibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5160974.png)


![N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-[2-(1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5160997.png)
![4-(2-{2-[(4-chlorophenyl)thio]ethoxy}benzylidene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5161008.png)



![ethyl 4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoate](/img/structure/B5161037.png)
![ethyl 3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanoate](/img/structure/B5161041.png)